(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is a chiral amide derivative characterized by an (S)-configured amino group at the second carbon of a propionamide backbone. The amide nitrogen is substituted with a 3,4-dichlorobenzyl group, conferring distinct steric and electronic properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-2-3-8(11)9(12)4-7/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBOZRNIFQQNA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzyl chloride and (S)-2-aminopropionamide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of (S)-2-aminopropionamide in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The 3,4-dichloro-benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Modified N-Substituents
(a) (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide
- Modification : Incorporation of a cyclopropyl group at the amide nitrogen alongside the 3,4-dichlorobenzyl substituent.
- Impact: The cyclopropyl moiety introduces steric hindrance and rigidity, which could alter binding kinetics or metabolic pathways compared to the parent compound. No explicit data on biological activity is available .
(b) (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide
- Modification : Ethyl group replaces a hydrogen on the amide nitrogen.
- This analog is also discontinued, suggesting similar challenges in development as the parent compound .
Table 1: Comparison of N-Substituted Analogs
Dichlorophenyl Propanamide Derivatives in Agrochemicals
Several dichlorophenyl propanamide derivatives are employed as pesticides, though their structures diverge significantly from the target compound:
(a) Propanil (N-(3,4-dichlorophenyl) propanamide)
- Structure: Simpler amide lacking the benzyl linkage and amino group.
- Use : Herbicide targeting acetyl-CoA carboxylase in plants. The absence of stereochemistry and benzyl group simplifies synthesis but limits receptor specificity .
(b) Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)
Table 2: Dichlorophenyl Propanamide-Based Pesticides
Discontinued Halogenated Benzene Derivatives
The discontinuation of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide and analogs (e.g., ethyl-substituted derivative) may reflect broader trends in halogenated compound development. Potential reasons include:
- Toxicity Concerns : Chlorinated aromatics are often scrutinized for environmental persistence or bioaccumulation.
- Synthetic Complexity : Chiral centers and multiple substituents increase manufacturing costs.
- Regulatory Hurdles : Stricter guidelines for halogenated compounds in agrochemicals or pharmaceuticals .
Biological Activity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
(S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide features a chiral amine group and a dichlorobenzyl moiety that enhance its chemical properties. The molecular formula is with a molecular weight of approximately 247.12 g/mol. The presence of the dichlorobenzyl group is crucial for its biological activity, influencing interactions with biological macromolecules.
The mechanisms through which (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide exerts its effects primarily involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity by blocking the active site or altering enzyme conformation. This disruption can affect various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity.
- Receptor Modulation : Preliminary studies suggest that it may interact with pain-related receptors, potentially modulating pain signaling pathways.
Antimicrobial Activity
Research indicates that (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide exhibits notable antimicrobial properties. Its structure allows it to effectively inhibit bacterial growth by targeting essential metabolic pathways.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Antiviral | Potential activity against viral pathogens |
Anticonvulsant Activity
The compound has been studied for its anticonvulsant properties. In animal models, it demonstrated significant efficacy in preventing seizures, comparable to established anticonvulsants.
| Model Used | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|
| Maximal Electroshock | 13-21 | Comparable to phenobarbital |
Structure-Activity Relationships (SAR)
Understanding the SAR of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide is essential for optimizing its biological activity. Variations in substituents at the benzyl position significantly influence its pharmacological profile.
| Compound | Substituent | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide | Dichlorobenzyl | Enhanced antimicrobial and anticonvulsant activity |
| (S)-2-Amino-N-(3-cyanobenzyl)-propionamide | Cyano group | Altered pharmacological properties |
| (S)-2-Amino-N-(4-trifluoromethylbenzyl)-propionamide | Trifluoromethyl | Potentially distinct biological effects |
Case Studies and Research Findings
- Anticonvulsant Efficacy Study : A study demonstrated that derivatives of propionamide compounds exhibited pronounced anticonvulsant activities in rodent models, with some showing protective indices that favorably compared to established antiseizure medications .
- Antimicrobial Resistance : In the context of antibiotic resistance, research has highlighted the potential of (S)-2-Amino-N-(3,4-dichloro-benzyl)-propionamide as a lead compound for developing new antibiotics that can overcome resistance mechanisms observed in pathogenic bacteria .
- Pharmacological Profiling : Recent investigations into the binding affinity of this compound with various receptors have shown promise in modulating pain pathways and could lead to novel analgesic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
